Phenoxybenzamine
Overview
Description
Phenoxybenzamine is a non-selective, irreversible alpha-adrenergic antagonist. It is primarily used to treat conditions such as pheochromocytoma, a tumor of the adrenal gland that can cause episodes of hypertension and sweating . This compound works by blocking alpha receptors, leading to muscle relaxation and widening of blood vessels, which results in lowered blood pressure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenoxybenzamine involves several key steps:
Etherification Reaction: Phenol reacts with propylene oxide at 60-85°C and a pH of 7-8 to produce phenoxy isopropanol.
Chlorination Reaction: Phenoxy isopropanol is then chlorinated using thionyl chloride to produce phenoxy isochloropropane.
Amination Reaction: Phenoxy isochloropropane reacts with 2-aminoethanol at 165-170°C in a polyethylene glycol solvent to produce N-(hydroxyl) ethylphenoxy isopropylamine.
Condensation Reaction: N-(hydroxyl) ethylphenoxy isopropylamine undergoes condensation with benzyl chloride to produce N-hydroxyethyl-N-benzyl phenoxy isopropylamine.
Salt Formation and Chlorination: Finally, N-hydroxyethyl-N-benzyl phenoxy isopropylamine is chlorinated to produce N-chloroethyl-N-benzyl phenoxy isopropylamine hydrochloride, which is this compound hydrochloride.
Industrial Production Methods: The industrial production of this compound hydrochloride follows the same synthetic route but is optimized for large-scale production. The process involves controlled reaction conditions, efficient use of solvents, and purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Phenoxybenzamine undergoes several types of chemical reactions:
Reduction: Reduction reactions are less common for this compound due to its stable structure.
Substitution: The compound can undergo substitution reactions, particularly involving the chloroethyl group.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic reagents under mild conditions.
Major Products:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Phenoxybenzamine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alpha-adrenergic antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Primarily used to treat pheochromocytoma and hypertension.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
Phenoxybenzamine exerts its effects by irreversibly binding to alpha-adrenergic receptors. This binding prevents the action of neurotransmitters like norepinephrine on smooth muscle cells lining blood vessels, leading to vasodilation and reduced vascular resistance . The compound forms a covalent bond with the receptor, resulting in long-lasting inhibition . This mechanism is particularly useful in managing conditions like pheochromocytoma, where excessive adrenergic activity is a concern .
Comparison with Similar Compounds
- Propranolol
- Doxazosin
- Prazosin
Phenoxybenzamine’s unique properties make it a valuable tool in both clinical and research settings, particularly for conditions involving excessive adrenergic activity.
Properties
IUPAC Name |
N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVCTJOXCFMACW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63-92-3 (hydrochloride) | |
Record name | Phenoxybenzamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0023458 | |
Record name | Phenoxybenzamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Phenoxybenzamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015061 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
WHITE CRYSTALLINE POWDER; SOL IN 9 PARTS CHLOROFORM; INSOL IN DIETHYLETHER /PHENOXYBENZAMINE HYDROCHLORIDE/, CRYSTALS FROM ALC & ETHER; SOL IN ALC, PROPYLENE GLYCOL; VERY SPARINGLY SOL IN WATER /PHENOXYBENZAMINE HYDROCHLORIDE/, SOL IN BENZENE, SOL IN ACIDIFIED AQUEOUS SOLN OF PROPYLENE GLYCOL, HEPTANE & TRICAPRYLIN, 1.03e-02 g/L | |
Record name | PHENOXYBENZAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4005 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phenoxybenzamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015061 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Phenoxybenzamine produces its therapeutic actions by blocking alpha receptors, leading to a muscle relaxation and a widening of the blood vessels. This widening of the blood vessels results in a lowering of blood pressure., ALPHA-ADRENERGIC BLOCKADE IS DUE TO DIRECT ACTION ON ALPHA-ADRENERGIC RECEPTORS & IS INDEPENDENT OF ANY EFFECTS ON ADRENERGIC NERVES OR ON BASIC RESPONSE MECHANISMS OF EFFECTOR CELLS., Nonselective alpha-adrenergic blockade; phenoxybenzamine combines irreversibly with post ganglionic alpha-adrenergic receptor sites, preventing or reversing effects of endogenous or exogenous catecholamines; no effect on beta-adrenergic receptors., PHENOXYBENZAMINE INCR RATE OF TURNOVER OF NOREPINEPHRINE IN THE PERIPHERY, WHICH IS ASSOC WITH INCR TYROSINE HYDROXYLASE ACTIVITY. IN INTACT ANIMALS, THESE EFFECTS ARE PROBABLY PREDOMINANTLY DUE TO INCR SYMPATHETIC NERVE ACTIVITY, A REFLEX RESPONSE TO ALPHA-ADRENERGIC BLOCKADE, SINCE THE EFFECT CAN BE INHIBITED BY GANGLIONIC BLOCKING AGENTS. PHENOXYBENZAMINE ... ALSO INCR THE AMT OF NEUROTRANSMITTER RELEASED BY EACH NERVE IMPULSE. THIS APPEARS TO BE DUE TO BLOCKADE OF PRESYNAPTIC ALPHA2 RECEPTORS, WHICH MEDIATE A NEGATIVE FEEDBACK MECHANISM THAT INHIBITS THE RELEASE OF NOREPINEPHRINE., WITH INCR DOSES OF BLOCKING AGENT, DOSE-RESPONSE CURVE FOR AGONIST IS SHIFTED PROGRESSIVELY TO RIGHT AS NUMBER OF AVAILABLE RECEPTORS IS REDUCED. WHEN THE NUMBER OF FUNCTIONAL RECEPTORS IS REDUCED TO THE DEGREE THAT THE ORIGINAL MAXIMAL RESPONSE IS NO LONGER ATTAINABLE WITH A FULL AGONIST, THE DOSE-RESPONSE CURVE DOES NOT SHIFT FURTHER TO THE RIGHT; ADDNL RECEPTOR BLOCKADE NOW CAUSES A DEPRESSION OF THE MAXIMAL RESPONSE., For more Mechanism of Action (Complete) data for PHENOXYBENZAMINE (6 total), please visit the HSDB record page. | |
Record name | Phenoxybenzamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00925 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PHENOXYBENZAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4005 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM PETROLEUM ETHER | |
CAS No. |
59-96-1 | |
Record name | (±)-Phenoxybenzamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenoxybenzamine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenoxybenzamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00925 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phenoxybenzamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenoxybenzamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHENOXYBENZAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TTZ664R7Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | PHENOXYBENZAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4005 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phenoxybenzamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015061 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
38-40 °C, Melting point: 137.5-140 °C /Phenoxybenzamine hydrochloride/, 39 °C | |
Record name | Phenoxybenzamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00925 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PHENOXYBENZAMINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4005 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Phenoxybenzamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015061 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Precursor scoring | Relevance Heuristic |
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